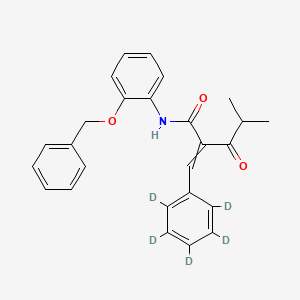

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-D-glucopyranuronate is a chemically synthesized derivative of glucopyranuronate. It's synthesized for various applications in chemical and biochemical research, demonstrating interesting structural and chemical properties due to its modified sugar backbone.

Synthesis Analysis

The synthesis of tetraesters of Methyl α-D-Glucopyranoside, including Methyl 1,2,3,4-tetra-o-isobutyryl-beta-D-glucopyranuronate, involves the reaction of methyl α-D-glucopyranoside with acyl chloride under controlled conditions. This process results in the formation of target glucose tetraesters, confirmed through 1H NMR and HRMS techniques, indicating successful synthesis and structural integrity of the compounds (Xie Hui et al., 2011).

Molecular Structure Analysis

Molecular structure analyses, including crystallographic studies, have provided detailed insights into the configuration and spatial arrangement of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-D-glucopyranuronate molecules. Crystal structure determinations reveal that these compounds often crystallize in specific space groups, with distinct crystal forms showing the geometric arrangement of molecules and the absence of other crystal forms upon recrystallization from various solvents (J. A. Hayes et al., 2016).

Applications De Recherche Scientifique

Metabolism and Toxicity of Related Compounds

A review on the metabolism and toxicity of 2-Methylpropene, a compound related in terms of chemical structure to isobutylene groups, discusses its metabolic fate and toxicity, emphasizing the importance of metabolic activation and detoxification processes in determining potential toxicity (Cornet & Rogiers, 1997)[https://consensus.app/papers/metabolism-toxicity-2methylpropene-isobutenea-review-cornet/b0413e30cdbd55e2ae44f893a2d63258/?utm_source=chatgpt].

Therapeutic Applications of Tetrahydroisoquinolines

Tetrahydroisoquinolines, which share structural motifs with the query compound, have been explored for their therapeutic potential, including anti-cancer and neuroprotective properties (Singh & Shah, 2017)[https://consensus.app/papers/tetrahydroisoquinolines-therapeutics-patent-review-singh/e640d1ae379a51f680a73b776744598b/?utm_source=chatgpt]. This suggests potential research avenues for similar compounds in therapeutic applications.

Neuroprotective and Antidepressant-like Activity

Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound with partial structural similarity, demonstrates neuroprotective, antiaddictive, and antidepressant properties in animal models, indicating a possible area of interest for similar compounds in neurodegenerative diseases or psychiatric conditions (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018)[https://consensus.app/papers/1metiq-compound-present-mammalian-brain-displays-antkiewicz‐michaluk/db817e45a93b5af29aa123a54094ec9a/?utm_source=chatgpt].

Molecular Mechanisms and Clinical Applications

An extensive review of the literature on DNA methyltransferase inhibitors, which might share functional groups or reactivity with the query compound, highlights the role of methylation in gene expression and the potential for therapeutic applications in cancer treatment (Goffin & Eisenhauer, 2002)[https://consensus.app/papers/methyltransferase-inhibitorsstate-goffin/9cc012f6074a5cbe8212169091a212d1/?utm_source=chatgpt].

Biopolymer Modification and Applications

Studies on xylan derivatives, focusing on chemical modifications and resulting properties, could provide insights into the modification potential and application areas for structurally complex carbohydrates, including those related to the query compound (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014)[https://consensus.app/papers/xylan-derivatives-application-minireview-results-petzoldwelcke/adae5bfc26eb510b890cc227b6eb54d3/?utm_source=chatgpt].

Orientations Futures

Propriétés

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15-,16-,17+,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMOIPHVGPMCMF-RLAOKGOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/no-structure.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)

![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)

![Methyl erythro-(E)-7-[5-tert-Butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140290.png)